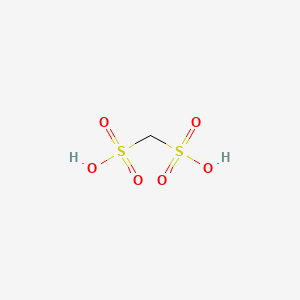

Methanedisulfonic acid

Descripción general

Descripción

El ácido metionico, también conocido como ácido metano disulfónico, es un compuesto orgánico que contiene azufre con la fórmula molecular CH₄O₆S₂. Se caracteriza por su alta solubilidad en agua y su fuerte naturaleza ácida. El ácido metionico se utiliza principalmente en varios procesos industriales y químicos debido a sus propiedades únicas.

Mecanismo De Acción

El ácido metionico ejerce sus efectos a través de varios mecanismos:

Análisis Bioquímico

Biochemical Properties

Methanedisulfonic acid plays a significant role in biochemical reactions due to its strong acidic nature. It is involved in esterification reactions and can act as a catalyst in various biochemical processes . This compound interacts with enzymes, proteins, and other biomolecules primarily through its sulfonic acid groups, which can form strong hydrogen bonds and ionic interactions. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in their conformation and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The strong acidity of this compound can lead to changes in the pH of the cellular environment, which can affect enzyme activity and metabolic processes . Additionally, this compound can interact with cell membrane proteins, potentially impacting cell signaling and transport mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules via its sulfonic acid groups, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by affecting transcription factors and other regulatory proteins . The compound’s strong acidity allows it to participate in proton transfer reactions, which can further influence biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is hygroscopic and can degrade when exposed to moisture, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in alterations in cellular function, including changes in enzyme activity and metabolic flux . Stability studies have shown that this compound remains stable under dry conditions but can decompose when exposed to high temperatures or moisture .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a catalyst in biochemical reactions without causing significant adverse effects . At high doses, this compound can be toxic and may lead to adverse effects such as tissue damage and metabolic disturbances . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sulfur metabolism. It interacts with enzymes such as sulfatases and sulfonatases, which can catalyze the breakdown of sulfonic acid groups . These interactions can affect metabolic flux and the levels of metabolites within the cell . This compound can also influence the production of sulfur-containing compounds, which are essential for various cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s strong acidity allows it to form ionic bonds with transport proteins, facilitating its movement across cell membranes . This compound can accumulate in specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also be influenced by its interactions with extracellular matrix components .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as lysosomes and mitochondria . Its activity and function can be affected by its subcellular localization, as the compound can interact with different biomolecules in distinct cellular environments . Targeting signals and post-translational modifications can direct this compound to specific compartments, where it can participate in localized biochemical reactions .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido metionico se puede sintetizar mediante la reacción de ácido metanosulfónico con trióxido de azufre en fase líquida. Esta reacción ocurre en ausencia de un catalizador y a temperaturas que van desde 100 °C hasta 150 °C . El proceso es eficiente y produce un producto de alta pureza.

Métodos de Producción Industrial: En entornos industriales, el ácido metionico se produce utilizando métodos similares pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para garantizar la calidad y el rendimiento consistentes. La ausencia de un catalizador simplifica el proceso y reduce los costos de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido metionico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El ácido metionico se puede oxidar para formar derivados de ácido sulfónico.

Reducción: Se puede reducir para formar ácido metanosulfónico.

Sustitución: El ácido metionico puede participar en reacciones de sustitución donde sus grupos de ácido sulfónico son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos en condiciones ácidas o básicas.

Principales Productos Formados:

Oxidación: Derivados de ácido sulfónico.

Reducción: Ácido metanosulfónico.

Sustitución: Varios ácidos sulfónicos sustituidos.

Aplicaciones Científicas De Investigación

Cleaning and Rust Removal

Methanedisulfonic acid is widely used in industrial cleaning applications due to its effectiveness as a strong acid cleaner. It is capable of removing mineral deposits, rust, and scale from surfaces and equipment. Its high solubility allows it to keep formed salts in solution during the cleaning process, making it a more sustainable option compared to traditional acids like hydrochloric or sulfuric acid .

Key Properties:

- Strong acid with low vapor pressure

- Non-oxidizing and biodegradable

- Effective against organic substances

Electroplating

MSA solutions are employed in the electroplating of tin and tin-lead solders, replacing fluoroboric acid due to the latter's corrosive nature and volatile byproducts. The use of methanesulfonic acid in this context enhances the quality of the plating process while reducing environmental hazards .

| Application | Benefits |

|---|---|

| Electroplating | Safer alternative to fluoroboric acid |

| Rust removal | Effective against surface contaminants |

Esterification Processes

In the chemical industry, this compound serves as a catalyst for esterification reactions. Its strong acidic properties facilitate the formation of esters from carboxylic acids and alcohols, making it essential for synthesizing pharmaceuticals, fragrances, and specialty chemicals. Compared to other strong acids, MSA provides higher selectivity and minimizes by-product formation .

Biodiesel Production

MSA plays a crucial role in biodiesel production as an esterification catalyst that reduces free fatty acid content before transesterification. This application not only improves the economic viability of biodiesel but also minimizes equipment corrosion during processing, enhancing sustainability .

Pharmaceutical Applications

This compound is significant in pharmaceutical manufacturing, particularly in active pharmaceutical ingredient (API) synthesis. It facilitates key reactions such as esterification, acylation, and sulfonation, thus promoting efficient production processes for various drug formulations .

Case Study: API Synthesis

A study demonstrated that using MSA as a catalyst in the synthesis of an API resulted in higher yields and reduced reaction times compared to traditional methods using sulfuric acid.

Aerosol Formation

Recent research indicates that this compound contributes to aerosol formation and growth in the atmosphere, impacting visibility and climate. Its role in forming new particles from gas-phase reactions emphasizes its significance in environmental chemistry .

Wastewater Treatment

MSA is being explored for its potential in wastewater treatment processes. A study highlighted its effectiveness when combined with trioctylamine for extracting contaminants from metal detergent wastewater, showcasing its versatility beyond conventional applications .

Emerging Applications

This compound is increasingly recognized for its potential in green chemistry and clean technologies:

Comparación Con Compuestos Similares

El ácido metionico es único en comparación con otros compuestos similares debido a su estructura y reactividad específicas. Algunos compuestos similares incluyen:

Ácido metanosulfónico: Similar en estructura pero carece del grupo adicional de ácido sulfónico.

Ácido sulfúrico: Ácido más fuerte pero carece del componente orgánico.

Metionina: Un aminoácido con una cadena lateral que contiene azufre, pero diferente en función y aplicación.

El ácido metionico destaca por sus dos grupos de ácido sulfónico, lo que lo hace altamente reactivo y versátil en varios procesos químicos.

Actividad Biológica

Methanedisulfonic acid (MSA), also known as methanesulfonic acid, is a sulfonic acid with significant biological activity and applications in various fields, including medicine and environmental science. This article explores the biological properties of MSA, focusing on its antimicrobial effects, potential therapeutic uses, and its role in environmental processes.

This compound has the molecular formula and is characterized by two sulfonic acid groups. Its hygroscopic nature allows it to absorb moisture from the environment, which plays a crucial role in its biological activity. The structural properties of MSA facilitate strong hydrogen bonding interactions, particularly with water molecules, enhancing its solubility and reactivity in biological systems .

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial properties of MSA against various bacterial strains. Notably, MSA has demonstrated significant efficacy against Staphylococcus aureus and Pseudomonas aeruginosa , two common pathogens associated with wound infections.

Efficacy Studies

In a controlled study, a topical formulation containing MSA was tested against biofilms formed by these bacteria. The results indicated:

- Staphylococcus aureus : Mean log reduction of 6.74 ± 1.5 Log10 CFU/mm² (p < 0.0001).

- Pseudomonas aeruginosa : Mean log reduction of 5.55 ± 0.4 Log10 CFU/mm² (p < 0.0001).

Scanning Electron Microscopy (SEM) images revealed that treated surfaces showed no microbial aggregates, suggesting complete eradication of viable cells .

| Bacterial Strain | Log Reduction (CFU/mm²) | Statistical Significance |

|---|---|---|

| Staphylococcus aureus | 6.74 ± 1.5 | p < 0.0001 |

| Pseudomonas aeruginosa | 5.55 ± 0.4 | p < 0.0001 |

The primary mechanism through which MSA exerts its antimicrobial effect is through desiccation of microbial cells due to its hygroscopicity. This leads to disruption of cell membrane integrity and ultimately cell lysis . Additionally, MSA's ability to form stable complexes with other compounds enhances its effectiveness in various formulations.

Therapeutic Applications

Beyond its antimicrobial properties, MSA has potential therapeutic applications due to its low toxicity and biodegradability. It is being explored as a catalyst in chemical reactions and as a component in drug formulations aimed at enhancing bioavailability and stability .

Environmental Impact

MSA plays a significant role in atmospheric chemistry, particularly in aerosol formation processes. It has been shown to enhance new particle formation when combined with amines and sulfuric acid, impacting climate regulation through cloud formation processes .

Case Studies on Environmental Role

- A study indicated that the presence of MSA can increase cluster formation rates by up to 300% under specific atmospheric conditions, which has implications for understanding aerosol dynamics and climate change .

- Another investigation into the extraction of MSA from wastewater highlighted its potential for use in clean processes, showcasing its versatility beyond biological applications .

Propiedades

IUPAC Name |

methanedisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O6S2/c2-8(3,4)1-9(5,6)7/h1H2,(H,2,3,4)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUAWDUYWRUIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060118 | |

| Record name | Methanedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-40-2, 6291-65-2 | |

| Record name | Methanedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium methionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanedisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium methanedisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanedisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55N1VUX48W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.